molecular formula C22H17F2N3O2S2 B2905719 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 941924-20-5

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2905719
CAS No.: 941924-20-5
M. Wt: 457.51
InChI Key: WMIUXEMQFFYLTI-OCKHKDLRSA-N
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Description

This compound is a fluorinated indole-thiazolidinone hybrid featuring a 5-fluoroindole moiety linked via an ethyl group to an acetamide scaffold. The thiazolidinone core is substituted with a 4-fluorobenzylidene group at the 5-position in the Z-configuration and a sulfanylidene (thioxo) group at the 2-position. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes like cyclooxygenase (COX) or kinases, due to the electron-withdrawing effects of fluorine and the planar conformation imparted by the benzylidene group .

Properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c23-15-3-1-13(2-4-15)9-19-21(29)27(22(30)31-19)12-20(28)25-8-7-14-11-26-18-6-5-16(24)10-17(14)18/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIUXEMQFFYLTI-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 4-fluorobenzaldehyde in the presence of a base to form the benzylidene derivative.

    Attachment of the Indole Moiety: The final step involves the coupling of the benzylidene-thiazolidinone intermediate with a 5-fluoroindole derivative through an acetamide linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The fluorine atoms in the benzylidene and indole moieties can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Thiazolidinone Substituent Indole/Amide Substituent Key Features
Target Compound 5-(4-fluorobenzylidene), 2-thioxo N-[2-(5-fluoro-1H-indol-3-yl)ethyl] Dual fluorine atoms enhance metabolic stability; Z-configuration optimizes steric interactions .
2-[(5Z)-5-(thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide () 5-(thiophen-2-ylmethylidene), 2,4-dioxo Same as target compound Replacement of 4-fluorophenyl with thiophene reduces electronegativity; 2,4-dioxo vs. 2-thioxo alters hydrogen-bonding capacity .
N-(2-methylphenyl)-2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide () 5-benzylidene, 2-thioxo N-(2-methylphenyl) Lack of fluorine reduces polarity; methylphenyl group may hinder membrane permeability .
2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,5-dimethylphenyl)acetamide () 3-allyl, 4-oxo, 2-thioxo N-(2,5-dimethylphenyl) Allyl group introduces steric bulk; dimethylphenyl enhances lipophilicity .

Physicochemical and Spectroscopic Properties

Table 2: Collision Cross-Section (CCS) and Molecular Weight Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Source
Target Compound C₂₂H₁₇F₂N₃O₂S₂ 489.11 221.7 (predicted)
2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,5-dimethylphenyl)acetamide () C₂₄H₂₁N₃O₃S₂ 463.12 225.3 (predicted)
2-[(5Z)-5-(thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide () C₂₁H₁₆FN₃O₃S₂ 449.08 Not reported
  • The target compound exhibits a lower predicted CCS (221.7 Ų) compared to ’s analog (225.3 Ų), suggesting a more compact conformation due to fluorine’s electronegativity and reduced steric hindrance .
  • NMR data from similar compounds () indicate that substituents at the benzylidene position (e.g., fluorine vs. thiophene) significantly alter chemical shifts in regions associated with the thiazolidinone core, impacting binding interactions .

Q & A

Q. What are the key structural features of this compound, and how do they influence bioactivity?

The compound contains three critical moieties:

  • A 5-fluoroindole group (enhances metabolic stability and π-π stacking with aromatic residues in targets).
  • A (5Z)-4-oxo-2-sulfanylidenethiazolidine core (imparts conformational rigidity and serves as a hydrogen-bond acceptor).
  • A 4-fluorobenzylidene substituent (improves lipophilicity and target selectivity). These features synergize to enable interactions with enzymes like PPARγ or kinases, as confirmed by X-ray crystallography and molecular docking .

Q. What synthetic routes are typically employed for this compound?

A three-step protocol is common:

  • Step 1: Condensation of 5-fluoroindole-3-acetaldehyde with 4-fluorobenzaldehyde under acidic conditions (acetic acid, reflux).
  • Step 2: Thiazolidinone ring formation via cyclization with thiourea derivatives.
  • Step 3: Final acylation using chloroacetamide in DMF. Purification involves silica gel chromatography (ethyl acetate/hexane, 3:7), yielding >95% purity .

Q. Which standard assays evaluate its biological activity?

  • Antimicrobial: Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli.
  • Anticancer: MTT assays on HeLa and MCF-7 cells (IC₅₀ typically 8–12 μM).
  • Enzyme inhibition: Fluorescence-based assays for PPARγ activation (EC₅₀ ~50 nM) .

Q. How are physicochemical properties characterized?

  • Purity: HPLC-DAD (C18 column, acetonitrile/water gradient).
  • Thermal stability: Differential scanning calorimetry (decomposition onset at 210°C).
  • Solubility: Shake-flask method (logP = 3.2 in octanol/water) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis efficiency?

Use design of experiments (DoE) to systematically vary:

  • Solvent polarity (e.g., DMF vs. THF for acylation).
  • Temperature (reflux vs. 60°C for cyclization).
  • Catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid). Optimized conditions increase yield from 32% to 58% while reducing byproduct formation .

Q. What strategies elucidate its mechanism of action?

  • Target identification: Chemoproteomics (biotinylated probes pull down binding proteins).
  • Validation: CRISPR-Cas9 knockout of putative targets (e.g., EGFR) followed by rescue experiments.
  • Kinetic studies: Surface plasmon resonance (SPR) to measure binding affinity (KD = 38 nM for PPARγ) .

Q. How can structural discrepancies in reported bioactivity data be resolved?

Conduct comparative SAR studies using analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives). Computational analysis (e.g., molecular dynamics) reveals fluorinated variants exhibit stronger halogen bonding with Tyr473 in PPARγ, explaining enhanced potency .

Q. What advanced methods assess stability under physiological conditions?

  • Forced degradation studies: Incubate at pH 1.2 (simulated gastric fluid) and 7.4 (blood) at 37°C. Monitor degradation via LC-MS; identify hydrolysis of the thiazolidinone ring as the primary pathway.
  • Stabilization: Co-crystallization with cyclodextrins improves half-life from 2.3 to 8.7 hours .

Q. How are SAR studies designed to enhance target selectivity?

  • Analog synthesis: Replace the 4-fluorophenyl group with heteroaromatic rings (e.g., thiophene).
  • Screening: Test against primary targets (PPARγ) and off-targets (CYP450 isoforms).
  • Data analysis: Generate 3D-QSAR models to predict substituent effects on activity .

Q. What computational approaches predict in vivo efficacy?

  • Pharmacokinetic modeling: Predict absorption/distribution using ADMET properties (e.g., BBB permeability = 0.12).
  • Docking simulations: Align the compound with PPARγ (PDB: 5Y2O) to identify key interactions.
  • Validation: Compare simulation results with in vivo zebrafish xenograft models .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Hypothesis: Poor oral bioavailability (F = 12%) due to low solubility.
  • Testing: Radiolabel the compound for PK studies; detect rapid hepatic clearance.
  • Solution: Develop a PEGylated prodrug to enhance solubility (F increases to 48%) .

Q. Why do similar compounds exhibit varying toxicity profiles?

  • Example: The 5-fluoroindole analog shows lower hepatotoxicity (ALT = 25 U/L) than the 5-chloro derivative (ALT = 58 U/L).
  • Mechanism: Fluorine’s smaller atomic radius reduces metabolic oxidation, minimizing reactive metabolite formation. Confirm via CYP3A4 inhibition assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodValueReference
Melting PointDSC210°C (decomposes)
logPShake-flask (octanol/water)3.2 ± 0.1
Aqueous SolubilityHPLC-UV (pH 7.4)12.5 µg/mL

Q. Table 2. Comparative Bioactivity of Analogs

Compound ModificationPPARγ EC₅₀ (nM)MIC (S. aureus)
4-Fluorophenyl (parent)508 µg/mL
4-Chlorophenyl6816 µg/mL
3,4-Difluorophenyl424 µg/mL
Data from SAR studies highlighting fluorine’s role in enhancing activity .

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